

An In-depth Technical Guide to Brominated Acetophenone Derivatives

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Compound of Interest

Compound Name: **2-(4-Bromophenyl)Acetophenone**

Cat. No.: **B1282748**

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Clarification of Nomenclature: Interpreting "2-(4-Bromophenyl)acetophenone"

The chemical name "**2-(4-Bromophenyl)acetophenone**" suggests an acetophenone molecule with a 4-bromophenyl group attached to the second carbon (the alpha-carbon) of the acetyl group. However, this specific structure is not commonly encountered in chemical literature or databases. It is more probable that the query refers to one of two common isomers of bromoacetophenone: 4'-Bromoacetophenone or 2,4'-Dibromoacetophenone. This guide will provide a comprehensive overview of the chemical properties and structure of these two prominent compounds, which are widely used as intermediates in organic synthesis.

4'-Bromoacetophenone

4'-Bromoacetophenone is an aromatic ketone where a bromine atom is substituted at the para position of the phenyl ring of acetophenone. It is a key starting material in the synthesis of various pharmaceuticals and other organic compounds.[\[1\]](#)[\[2\]](#)

Chemical Properties and Structure

Below is a summary of the key chemical properties of 4'-Bromoacetophenone.

Property	Value	Reference(s)
IUPAC Name	1-(4-bromophenyl)ethanone	[3][4]
Synonyms	p-Bromoacetophenone, 1-Acetyl-4-bromobenzene	[5][6]
CAS Number	99-90-1	[1]
Molecular Formula	C ₈ H ₇ BrO	[1][3]
Molecular Weight	199.04 g/mol	[5]
Appearance	White to light yellow crystalline solid	[6][7]
Melting Point	49-52 °C	[5][8]
Boiling Point	255 °C	[1][5]
Solubility	Soluble in chloroform, alcohol, ether, glacial acetic acid, benzene, and carbon disulfide. Insoluble in water.	[1][5][6][7]

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃): δ 7.84-7.82 (q, 2H), 7.63-7.61 (q, 2H), 2.60 (s, 3H).[9]

¹³C NMR (125 MHz, CDCl₃): δ 197.1, 135.8, 131.9, 129.8, 128.4, 26.5.[9]

Infrared (IR) Spectroscopy: Key peaks include those corresponding to the C=O stretch of the ketone and C-Br stretching vibrations.

Mass Spectrometry (MS): The mass spectrum shows characteristic peaks corresponding to the molecular ion and fragmentation patterns typical of a bromo-substituted aromatic ketone.[10][11]

Experimental Protocols

Synthesis of 4'-Bromoacetophenone via Friedel-Crafts Acylation

This method involves the reaction of bromobenzene with acetic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride.[1][12]

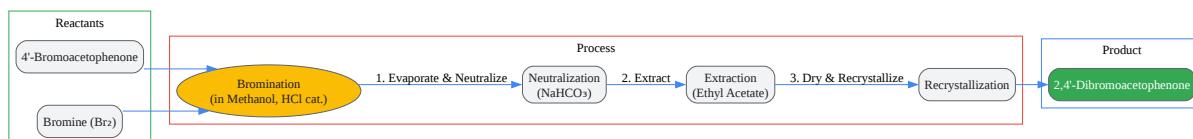
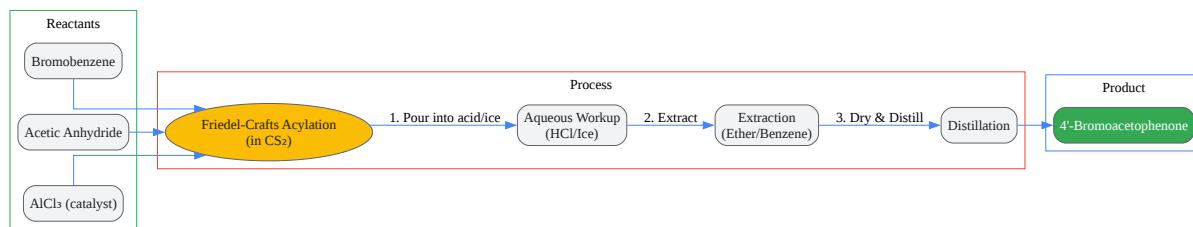
Materials:

- Bromobenzene
- Acetic anhydride
- Anhydrous aluminum chloride
- Carbon disulfide (solvent)
- Hydrochloric acid
- Ice
- Benzene or ether (for extraction)
- 10% Sodium hydroxide solution
- Anhydrous calcium chloride

Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a solution of bromobenzene in dry carbon disulfide is prepared.
- Anhydrous aluminum chloride is added to the flask.
- The mixture is heated to gentle reflux.
- Acetic anhydride is added dropwise from the dropping funnel.
- After the addition is complete, the mixture is refluxed for an additional hour.
- The carbon disulfide is removed by distillation.
- While still warm, the reaction mixture is poured into a mixture of ice and hydrochloric acid.

- The product is extracted with benzene or ether.
- The organic extracts are combined and washed successively with water, 10% sodium hydroxide solution, and again with water.
- The organic layer is dried over anhydrous calcium chloride.
- The solvent is removed by distillation, and the resulting crude product is purified by vacuum distillation to yield 4'-bromoacetophenone.[12]



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